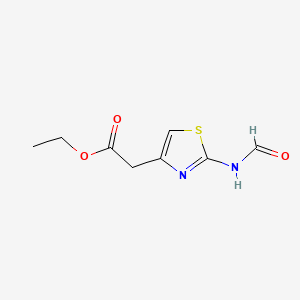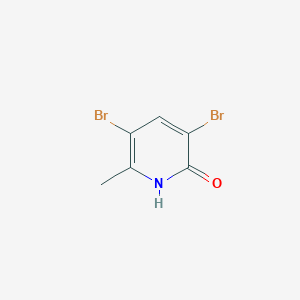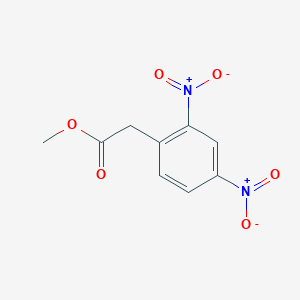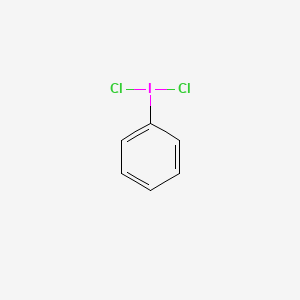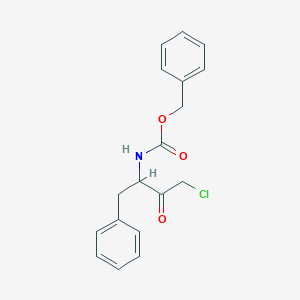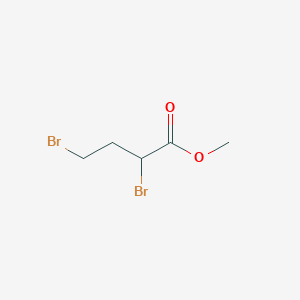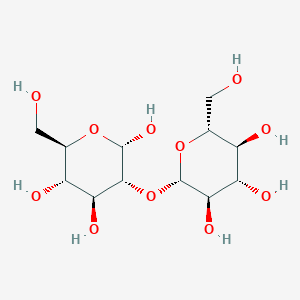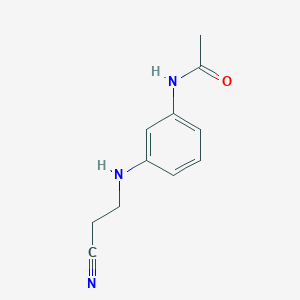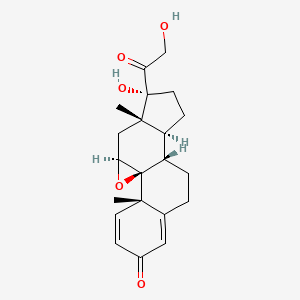
9beta,11beta-Epoxy-17,21-dihydroxypregna-1,4-diene-3,20-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9β,11β-Epoxy-17,21-dihydroxy-16α-methylpregna-1,4-diene-3,20-dione, also known as 16alpha-Methylepoxide, is a metabolite of Mometasone Furoate . Mometasone Furoate is a tropical corticosteroid used as an anti-inflammatory . The compound has a molecular weight of 372.45 and a molecular formula of C22H28O5 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C22H28O5 . Unfortunately, the search results do not provide a detailed analysis of the molecular structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 372.45 and a molecular formula of C22H28O5 . It has a low solubility in most solvents . Other physical and chemical properties such as melting point, boiling point, flash point, and refractive index are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Bioactive Compounds from Plants
Research on compounds structurally similar to "9beta,11beta-Epoxy-17,21-dihydroxypregna-1,4-diene-3,20-dione" has revealed their presence in various plants, such as Nerium oleander. These compounds have been evaluated for their anti-inflammatory, cytotoxic, and multidrug resistance (MDR)-reversal activities. For example, certain pregnanes isolated from Nerium oleander have shown significant effects on calcein accumulation in MDR human ovarian cancer cells, indicating their potential in overcoming drug resistance in cancer treatment (Bai et al., 2007).
Synthetic Approaches and Derivatives
Alternative synthesis methods for related corticoids, serving as intermediates to potent anti-inflammatory agents like Betamethasone, demonstrate the versatility of these compounds in drug development. The synthesis often involves key reactions such as bis-epoxidation and regiospecific elimination, highlighting the complex chemistry involved in producing these bioactive steroids (Andrews et al., 1996).
Anti-inflammatory Properties
The structural modification of steroids, including the introduction of halogen atoms and alterations in the molecular backbone, can enhance their anti-inflammatory properties without systemic side effects. This aspect of research opens avenues for developing topically applied drugs with minimized adverse effects (Toscano et al., 1977).
Allergic Rhinitis and Asthma Treatment
The process of acylation of specific hydroxypregna-diones, leading to compounds used in treating allergic rhinitis and asthma, illustrates the application of these steroids in creating effective treatments for common respiratory conditions (Mealy et al., 2001).
Wirkmechanismus
Target of Action
Prednisone Impurity 1, also known as (4AS,4bS,5aS,6aS,7R,9aS,9bS)-7-hydroxy-7-(2-hydroxyacetyl)-4a,6a-dimethyl-5a,6,6a,7,8,9,9a,9b,10,11-decahydrocyclopenta[1,2]phenanthro[4,4a-b]oxiren-2(4aH)-one or 9beta,11beta-Epoxy-17,21-dihydroxypregna-1,4-diene-3,20-dione, primarily targets the glucocorticoid receptor . This receptor plays a crucial role in the regulation of various physiological processes, including immune response and inflammation .
Mode of Action
The interaction of Prednisone Impurity 1 with its target involves binding to the glucocorticoid receptor, which leads to changes in gene transcription . This results in the modulation of protein synthesis, affecting cellular functions and responses .
Biochemical Pathways
Prednisone Impurity 1 affects various biochemical pathways. Its binding to the glucocorticoid receptor can lead to the suppression of pro-inflammatory genes, thereby reducing the production of inflammatory mediators . It can also stimulate the expression of anti-inflammatory genes, further contributing to its anti-inflammatory effects .
Pharmacokinetics
The pharmacokinetics of Prednisone Impurity 1 involve its metabolism in the liver to its active form, prednisolone . The pharmacokinetics of prednisolone are dose-dependent, with an increase in dose leading to an increase in volume of distribution and plasma clearance .
Result of Action
The molecular and cellular effects of Prednisone Impurity 1’s action include the reduction of inflammation and immune responses . This is achieved through the modulation of gene expression, leading to decreased production of inflammatory mediators and increased production of anti-inflammatory proteins .
Action Environment
The action, efficacy, and stability of Prednisone Impurity 1 can be influenced by various environmental factors. For instance, the presence of other medications can affect its pharmacokinetics . Additionally, patient characteristics such as age, sex, body weight, and serum albumin concentration can also impact the pharmacokinetics and subsequent effects of Prednisone Impurity 1 .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 9beta,11beta-Epoxy-17,21-dihydroxypregna-1,4-diene-3,20-dione involves the conversion of starting materials into intermediate compounds, which are then further transformed into the final product through a series of chemical reactions.", "Starting Materials": [ "Pregna-1,4-diene-3,20-dione", "Hydrogen peroxide", "Sodium hydroxide", "Acetic acid", "Methanol", "Chloroform", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Pregna-1,4-diene-3,20-dione is reacted with hydrogen peroxide in the presence of sodium hydroxide to form 11beta-Hydroxy-17,21-dihydroxypregna-1,4-diene-3,20-dione.", "Step 2: The intermediate compound from step 1 is then reacted with acetic acid to form 11beta-Acetoxy-17,21-dihydroxypregna-1,4-diene-3,20-dione.", "Step 3: The product from step 2 is then reacted with methanol in the presence of sodium hydroxide to form 9beta,11beta-Epoxy-17,21-dihydroxypregna-1,4-diene-3,20-dione.", "Step 4: The final product from step 3 is purified using chloroform and sodium chloride, followed by recrystallization from methanol and drying to obtain the pure compound." ] } | |
CAS-Nummer |
7091-05-6 |
Molekularformel |
C21H26O5 |
Molekulargewicht |
358.4 g/mol |
IUPAC-Name |
(1S,2S,10S,11S,15S,17S)-14-hydroxy-14-(2-hydroxyacetyl)-2,15-dimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-5-one |
InChI |
InChI=1S/C21H26O5/c1-18-7-5-13(23)9-12(18)3-4-15-14-6-8-20(25,16(24)11-22)19(14,2)10-17-21(15,18)26-17/h5,7,9,14-15,17,22,25H,3-4,6,8,10-11H2,1-2H3/t14-,15-,17-,18-,19-,20?,21+/m0/s1 |
InChI-Schlüssel |
WQMGIEOKPKMWEY-BDNCKTDXSA-N |
Isomerische SMILES |
C[C@]12C[C@H]3[C@]4(O3)[C@H]([C@@H]1CCC2(C(=O)CO)O)CCC5=CC(=O)C=C[C@]45C |
SMILES |
CC12CC3C4(O3)C(C1CCC2(C(=O)CO)O)CCC5=CC(=O)C=CC45C |
Kanonische SMILES |
CC12CC3C4(O3)C(C1CCC2(C(=O)CO)O)CCC5=CC(=O)C=CC45C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




